molecular formula C21H24N2O5 B2923863 1-[5-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone CAS No. 163074-71-3

1-[5-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone

Cat. No. B2923863
CAS RN: 163074-71-3
M. Wt: 384.432
InChI Key: CKCALOKAIQJMGU-UHFFFAOYSA-N
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Description

This compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring of three carbon atoms and two nitrogen atoms. In this particular compound, various phenyl groups are substituted at different positions of the pyrazole ring, which are likely to influence its properties and reactivity .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring, followed by substitution with the appropriate phenyl groups. This could potentially be achieved through a variety of methods, including condensation reactions or cycloaddition reactions .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, includes a pyrazole ring which is a five-membered ring with three carbon atoms and two adjacent nitrogen atoms. It also includes phenyl rings which are six-membered carbon rings (benzene rings), and methoxy groups which are oxygen atoms bonded to a methyl group (CH3). The positions of these groups on the pyrazole ring are indicated by the numbers in the name of the compound .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would largely depend on the specific groups present in the molecule. The pyrazole ring, for instance, might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution. The methoxy groups could potentially be involved in reactions such as demethylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the specific groups present in the molecule. For instance, the presence of the methoxy groups might increase the compound’s solubility in certain solvents .

Safety And Hazards

Without specific data, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The study of pyrazole derivatives is an active area of research, given their wide range of biological activities. Future research could potentially explore the synthesis of new pyrazole derivatives, their biological activities, and their mechanisms of action .

properties

IUPAC Name

1-[5-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5/c1-13(24)23-18(12-17(22-23)14-6-8-16(25-2)9-7-14)15-10-19(26-3)21(28-5)20(11-15)27-4/h6-11,18H,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKCALOKAIQJMGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC=C(C=C2)OC)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[5-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone

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